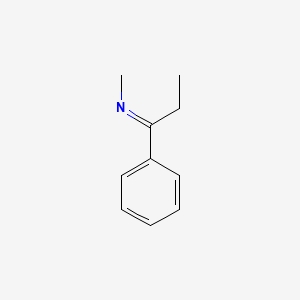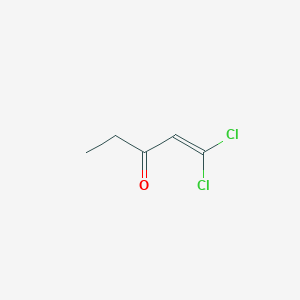
1,1-Dichloropent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloropent-1-en-3-one is an organic compound with the molecular formula C5H6Cl2O It is characterized by the presence of two chlorine atoms and a ketone group attached to a pentene backbone
Vorbereitungsmethoden
The synthesis of 1,1-Dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The specific reaction conditions, such as temperature and solvent, are optimized to achieve the best results .
Analyse Chemischer Reaktionen
1,1-Dichloropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloropent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1-Dichloropent-1-en-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloropent-1-en-3-one can be compared with other similar compounds, such as:
1,3-Dichloropropene: This compound has a similar structure but with a shorter carbon chain and different chlorine atom positions.
1,1-Dichloroethene: Another related compound with two chlorine atoms but a different backbone structure.
Eigenschaften
CAS-Nummer |
39580-00-2 |
|---|---|
Molekularformel |
C5H6Cl2O |
Molekulargewicht |
153.00 g/mol |
IUPAC-Name |
1,1-dichloropent-1-en-3-one |
InChI |
InChI=1S/C5H6Cl2O/c1-2-4(8)3-5(6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
MKYXEMPAKPNLRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
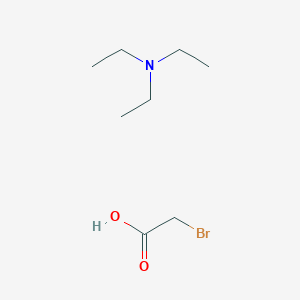
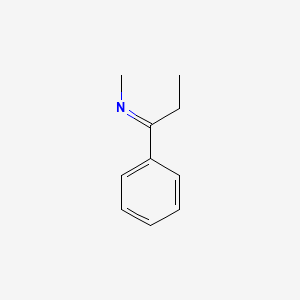
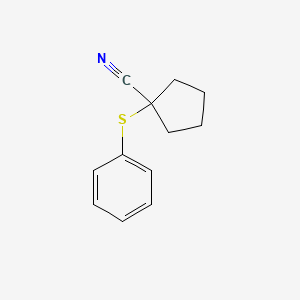
![4-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14680472.png)
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
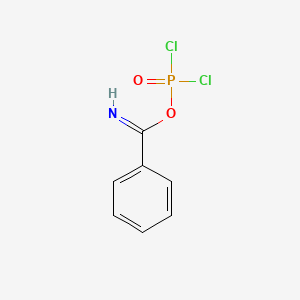

![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)

